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For Researchers, Scientists, and Drug Development Professionals

Envudeucitinib (formerly ESK-001) is a next-generation, oral, allosteric inhibitor of Tyrosine

Kinase 2 (TYK2), a key mediator in the signaling of pro-inflammatory cytokines such as IL-12,

IL-23, and Type I interferons.[1][2] Its high selectivity is a cornerstone of its therapeutic

potential, aiming to maximize efficacy while minimizing off-target effects commonly associated

with less selective kinase inhibitors.[2][3] This guide provides a comparative analysis of

Envudeucitinib's off-target kinase profile, supported by experimental data and methodologies,

to aid researchers in their evaluation of this promising therapeutic candidate.

Kinase Selectivity Profile: Envudeucitinib vs.
Comparators
The selectivity of a kinase inhibitor is paramount to its safety and efficacy profile. Off-target

inhibition can lead to unforeseen side effects and confound the interpretation of its biological

effects.[4] Envudeucitinib's unique allosteric mechanism of action, targeting the regulatory

pseudokinase (JH2) domain of TYK2, confers a high degree of selectivity over other Janus

kinases (JAKs) and the broader kinome.[1][5][6] This contrasts with many traditional kinase

inhibitors that target the highly conserved ATP-binding site within the catalytic (JH1) domain.[7]

Here, we compare the kinase selectivity of Envudeucitinib with other relevant JAK inhibitors,

including the first-generation pan-JAK inhibitor Tofacitinib and the more recent selective TYK2

inhibitor, Deucravacitinib.
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Inhibitor
Primary

Target(s)

IC50 (nM) vs.

Primary

Target(s)

IC50 (nM) vs.

Off-Targets

(JAK Family)

Selectivity

Advantage

Envudeucitinib TYK2

104-149 (in

human whole

blood)[1]

JAK1: >30,000,

JAK2: >30,000,

JAK3: >30,000[1]

[5]

Highly selective

for TYK2 due to

its allosteric

binding to the

JH2 domain,

avoiding the

conserved ATP-

binding site of

other JAKs.[1][5]

[6]

Deucravacitinib TYK2
~8 (biochemical

assay)

JAK1: >1,000,

JAK2: >1,000,

JAK3: >1,000[8]

Also a selective

allosteric TYK2

inhibitor binding

to the JH2

domain, leading

to high selectivity

over other JAKs.

[8][9]

Tofacitinib JAK1, JAK3

JAK1: 1, JAK3:

20 (biochemical

assay)

JAK2: 112

(biochemical

assay)[10][11]

Initially designed

as a JAK3

inhibitor, it

exhibits broader

activity against

other JAK family

members.[10]

Baricitinib JAK1, JAK2

JAK1: 5.9, JAK2:

5.7 (biochemical

assay)

JAK3: 430

(biochemical

assay)[7][11]

Demonstrates

potent inhibition

of JAK1 and

JAK2.[11]

Upadacitinib JAK1 43 (biochemical

assay)

JAK2: 210,

JAK3: 2300

Shows

preferential
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(biochemical

assay)[7]

inhibition of

JAK1.[7]

Table 1: Comparative Kinase Selectivity of Envudeucitinib and Other JAK Inhibitors. IC50

values represent the half-maximal inhibitory concentration and are a measure of inhibitor

potency. A higher IC50 value indicates lower potency.

Experimental Protocols for Kinase Screening and
Validation
A comprehensive assessment of a kinase inhibitor's selectivity involves a multi-faceted

approach, beginning with broad in vitro screening and progressing to more physiologically

relevant cellular and in vivo validation.

Biochemical Kinase Profiling
Biochemical assays are the first line of assessment for determining an inhibitor's potency and

selectivity against a large panel of purified kinases.[12][13]

Representative Protocol: In Vitro Radiometric Kinase Assay

This method is often considered the gold standard for its direct measurement of kinase activity.

[12]

Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific

substrate peptide or protein, and the test inhibitor at various concentrations in a suitable

buffer.

Initiation: The kinase reaction is initiated by the addition of radioactively labeled ATP (e.g., [γ-

³²P]ATP or [γ-³³P]ATP).

Incubation: The reaction is allowed to proceed for a defined period at an optimal

temperature.

Termination and Detection: The reaction is stopped, and the radiolabeled phosphate

incorporated into the substrate is quantified. This is typically done by spotting the reaction
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mixture onto a filter membrane that captures the substrate, followed by washing to remove

unincorporated ATP and subsequent measurement of radioactivity using a scintillation

counter.

Data Analysis: The percentage of kinase inhibition for each inhibitor concentration is

calculated relative to a control reaction without the inhibitor. The IC50 value is then

determined by fitting the data to a dose-response curve.

Other commonly used biochemical assay formats include:

Luminescence-Based Assays (e.g., ADP-Glo™): These assays measure the amount of ADP

produced in the kinase reaction, which is then converted into a luminescent signal.[3]

Fluorescence-Based Assays (e.g., TR-FRET): These assays utilize fluorescently labeled

substrates and antibodies to detect phosphorylation events through Förster resonance

energy transfer.[14][15]

Cellular Target Engagement and Pathway Analysis
Cell-based assays are crucial for validating the findings from biochemical screens in a more

physiological context, assessing factors like cell permeability and target engagement within

intact cells.[16]

Representative Protocol: Cellular Phosphorylation Assay (Western Blot)

This method assesses the ability of an inhibitor to block the phosphorylation of a downstream

substrate of the target kinase within a cell.

Cell Culture and Treatment: A relevant cell line is cultured and then treated with the kinase

inhibitor at various concentrations for a specified duration.

Cell Lysis: The cells are lysed to release their protein content.

Protein Quantification: The total protein concentration in each lysate is determined to ensure

equal loading for subsequent steps.

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated

by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and
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then transferred to a membrane.

Immunoblotting: The membrane is incubated with primary antibodies specific for the

phosphorylated form of the downstream substrate and a primary antibody for the total

amount of the substrate protein (as a loading control).

Detection: The membrane is then incubated with secondary antibodies conjugated to an

enzyme (e.g., horseradish peroxidase) that generates a detectable signal (e.g.,

chemiluminescence).

Data Analysis: The intensity of the bands corresponding to the phosphorylated and total

substrate is quantified. The ratio of phosphorylated to total substrate is then calculated to

determine the extent of inhibition at different inhibitor concentrations.

Other advanced cellular assays include:

NanoBRET™ Target Engagement Assay: This assay measures the binding of an inhibitor to

its target kinase in live cells using bioluminescence resonance energy transfer.[17]

Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by

measuring the change in the thermal stability of a target protein upon ligand binding.[18]

Visualizing Experimental Workflows and Signaling
Pathways
To further elucidate the processes involved in off-target kinase screening and the biological

context of Envudeucitinib's action, the following diagrams are provided.

Caption: Workflow for Off-Target Kinase Screening and Validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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